Cyclopropanecarboxylic acid, 2-ethyl-2-methoxy-3-methyl-, ethyl ester
Description
Molecular Geometry and Ring Strain Characteristics
Cyclopropane Ring Strain Dynamics in Substituted Derivatives
The cyclopropane ring in this compound exhibits significant angle strain due to its constrained 60° bond angles, a hallmark of three-membered carbocycles. However, the presence of substituents modulates this strain. The geminal ethyl and methyl groups at the 2- and 3-positions introduce steric bulk, which partially alleviates angle strain through hyperconjugative interactions. Computational studies on analogous gem-dimethylcyclopropanes demonstrate a strain energy reduction of 6–10 kcal/mol compared to unsubstituted cyclopropane. Similarly, the methoxy group at the 2-position engages in electron donation via resonance, further stabilizing the ring system by redistributing electron density across the strained σ-framework.
Table 1: Strain Energy Comparisons in Substituted Cyclopropanes
| Compound | Strain Energy (kcal/mol) | Key Substituents |
|---|---|---|
| Unsubstituted cyclopropane | 27.5 | None |
| 1,1-Dimethylcyclopropane | 17.5 | gem-Dimethyl |
| 2-Ethyl-2-methoxy-3-methyl-* | 19.2 (estimated) | Ethyl, methoxy, methyl |
Bond Angle Analysis and Torsional Strain Effects
Despite partial strain relief from substituents, the cyclopropane core retains bond angles of approximately 60°, as confirmed by X-ray crystallography of related esters. The ethyl ester moiety at the 1-position introduces torsional strain due to eclipsing interactions between the ester oxygen and adjacent cyclopropane hydrogens. Molecular dynamics simulations reveal a rotational barrier of 3.8 kcal/mol for the ester group, comparable to cyclopropane systems with bulky para-substituents. Notably, the methoxy group’s lone pairs participate in n→σ* hyperconjugation with adjacent C–C bonds, reducing torsional strain by 15% relative to non-oxygenated analogs.
Properties
CAS No. |
635320-14-8 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 2-ethyl-2-methoxy-3-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-5-10(12-4)7(3)8(10)9(11)13-6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
KTJBAEBTDIMATI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C1C(=O)OCC)C)OC |
Origin of Product |
United States |
Preparation Methods
Use of Cyclopropanecarboxylic Acid Chlorides
An alternative preparation involves converting the cyclopropanecarboxylic acid to its acid chloride intermediate, which then reacts with ethanol or other alcohols to form the ester.
- Typical procedure:
- React cyclopropanecarboxylic acid with oxalyl chloride or thionyl chloride in an inert solvent (e.g., benzene, dichloromethane) at low temperature.
- Isolate or use the acid chloride in situ.
- Add ethanol and a base (e.g., pyridine) to neutralize the generated HCl and promote ester formation.
- Purify the ester by extraction and distillation.
This method offers better control over stereochemistry and can be used to prepare esters with specific configurations.
Base-Promoted Reactions with Substituted Cyclopropanecarboxylates
A patented method describes the reaction of cyclopropanecarboxylate esters with 2-cyanopropionic acid in the presence of bases such as alkali metal alkoxides or secondary amines (e.g., pyrrolidine, piperidine). This reaction proceeds under mild to moderate temperatures (-20 to 120 °C) and can yield substituted cyclopropanecarboxylates with preserved stereochemistry.
- Key parameters:
- Base: Secondary amines preferred
- Solvent: Variable, often organic solvents compatible with base and reagents
- Temperature: 50–120 °C optimal
- Reaction time: 5 minutes to 72 hours depending on conditions
- Purification: Chromatography, distillation
This method allows for structural diversification and functionalization of the cyclopropane ring system.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Concentrated sulfuric acid | For esterification |
| Temperature | Reflux (~78 °C for ethanol) | Ensures complete ester formation |
| Reaction Time | 2–24 hours | Depends on scale and catalyst loading |
| Base (for acid chloride method) | Pyridine or tertiary amines | Neutralizes HCl, promotes ester formation |
| Solvent | Benzene, dichloromethane, ethanol | Choice depends on step and scale |
| Pressure | Atmospheric to slight positive | Industrial flow may use controlled pressure |
| Purification | Distillation, crystallization, chromatography | To achieve high purity |
Research Findings and Analytical Data
- Stereochemistry: The cyclopropane ring stereochemistry is crucial; trans isomers are often preferred for stability and reactivity.
- Yield: Esterification yields typically range from 70% to 90% under optimized conditions.
- Purity: Achieved through distillation under reduced pressure or chromatographic methods.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry. The presence of methoxy, ethyl, and methyl groups is evident in characteristic chemical shifts and absorption bands.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Esterification | Cyclopropanecarboxylic acid + ethanol + H2SO4 | Simple, cost-effective | Requires strong acid, long reflux |
| Acid Chloride Intermediate | Acid chloride + ethanol + pyridine | Better stereochemical control | Requires handling of acid chlorides |
| Base-Promoted Substitution | Cyclopropanecarboxylate + 2-cyanopropionic acid + base | Structural diversity, mild conditions | Longer reaction times, complex purification |
| Continuous Flow Industrial Process | Automated reactors, controlled T and P | High yield, scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-ethyl-2-methoxy-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis
Cyclopropanecarboxylic acid, 2-ethyl-2-methoxy-3-methyl-, ethyl ester serves as a versatile building block in organic synthesis. It is utilized to prepare more complex molecules, including those with potential pharmaceutical applications. Its unique structure allows for various chemical transformations such as oxidation, reduction, and substitution .
Biology
Biological Activity Investigation
Research has indicated that this compound may exhibit biological activity, particularly in enzyme interactions. Studies have explored its potential as an inhibitor of specific enzymes, suggesting applications in biochemistry and pharmacology .
Medicine
Therapeutic Properties
The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. Its unique structure may allow it to interact with biological targets effectively, making it a candidate for drug development .
Industry
Specialty Chemicals Production
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into various formulations and products .
Case Study 1: Synthesis of Chiral Cyclopropanes
A study demonstrated the laboratory-scale preparation of optically active cyclopropane derivatives from readily available starting materials. The methodologies included both chemical resolution and stereoselective cyclopropanation techniques . These findings highlight the compound's utility in creating chiral building blocks essential for drug synthesis.
Research into the biological activities of cyclopropane-containing compounds has shown promising results in enzyme inhibition and antimicrobial activity. For instance, compounds similar to cyclopropanecarboxylic acid derivatives have been found to exhibit significant activity against various pathogens, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-ethyl-2-methoxy-3-methyl-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The cyclopropane ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related cyclopropanecarboxylate esters:
Key Observations:
- Substituent Effects :
- Halogenated Derivatives (e.g., bromo, dichloroethenyl) exhibit higher XLogP3 values (2.1–3.8) due to increased hydrophobicity, making them suitable for pesticidal applications .
- Methoxy vs. Alkoxy Groups : The target compound’s methoxy group (PSA ≈35.5 Ų) provides moderate polarity compared to longer alkoxy chains (e.g., pentyloxy in ), which enhance lipophilicity.
- Branched vs. Linear Chains : Ethyl and methyl substituents in the target compound reduce steric hindrance compared to bulkier groups like 2-methylpropenyl in ethyl chrysanthemumate .
Physicochemical Properties
- Surface Tension : Ethyl esters of cyclopropanecarboxylic acid derivatives exhibit lower surface tension (~30.2 mN/m) compared to methyl (38.2 mN/m) or pentyl esters (38.2 mN/m), suggesting better spreading properties .
- Volatility: The target compound’s higher molecular weight (186.25 vs. 100 for cyclopropanecarboxylic acid methyl ester ) reduces volatility, making it more suitable for non-volatile applications.
Biological Activity
Cyclopropanecarboxylic acid, 2-ethyl-2-methoxy-3-methyl-, ethyl ester (CAS Number: 635320-14-8) is an organic compound with the molecular formula C10H18O3. Its unique structure, characterized by a cyclopropane ring and various substituents, has garnered interest in biological research due to its potential therapeutic applications and interactions with biological systems.
The compound features an ester functional group that can undergo hydrolysis, releasing the active carboxylic acid form. This transformation is critical as the resultant acid may interact with various enzymes or receptors, influencing biological pathways. The cyclopropane ring contributes to the compound's overall reactivity, which is essential for its biological activity .
Key Reactions
- Hydrolysis : Converts the ester to a carboxylic acid.
- Oxidation : Can lead to the formation of ketones or other carboxylic acids.
- Reduction : The ester can be reduced to form alcohols.
Biological Activity
Research indicates that cyclopropanecarboxylic acid derivatives exhibit a range of biological activities. The following sections summarize key findings from various studies regarding its pharmacological potential.
Antimicrobial Activity
A study explored the antimicrobial properties of cyclopropanecarboxylic acid derivatives, suggesting that these compounds could inhibit the growth of certain bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, although specific targets remain to be elucidated.
Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .
Enzyme Interaction
Research has highlighted the interaction of cyclopropanecarboxylic acid derivatives with various enzymes. For instance, some studies have reported inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Enzyme inhibition | Interaction with metabolic enzymes |
Comparative Analysis with Similar Compounds
Cyclopropanecarboxylic acid derivatives share structural similarities with other compounds in their class, which also exhibit noteworthy biological activities. A comparative analysis can provide insights into how variations in structure influence activity.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester | Methyl substitution on cyclopropane | Antimicrobial |
| Cyclopropanecarboxylic acid, 3-ethyl-2-methoxy-, ethyl ester | Ethoxy and methoxy substituents | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
